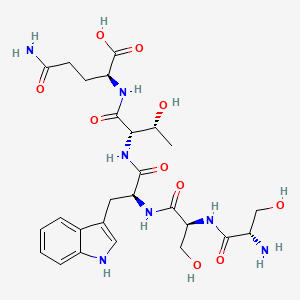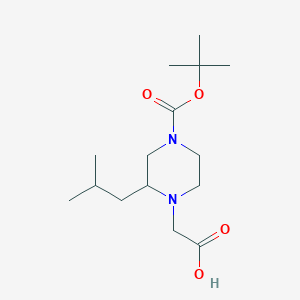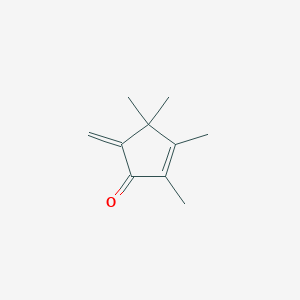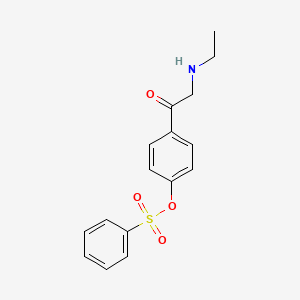
(Dioxo-lambda~6~-sulfanylidene)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dioxo-lambda~6~-sulfanylidene)methanethiol is an organosulfur compound with the molecular formula CH₂O₂S₂. This compound is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a thiol group. It is a relatively rare and specialized compound with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanethiol can be achieved through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
These reactions are typically catalyzed by transition metals such as copper, which facilitate the activation of sulfur-hydrogen and nitrogen-hydrogen bonds .
Análisis De Reacciones Químicas
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or sulfenamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, sulfides, thioethers, and sulfenamides .
Aplicaciones Científicas De Investigación
(Dioxo-lambda~6~-sulfanylidene)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and discovery.
Mecanismo De Acción
The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the sulfur atom, which can react with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Dioxo-lambda~6~-sulfanylidene)methanethiol include:
(Dioxo-lambda~6~-sulfanylidene)methanamine: A related compound with an amine group instead of a thiol group.
[(Dioxo-lambda~6~-sulfanylidene)amino]methane: Another similar compound with an amino group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thiol group and a sulfur atom double-bonded to two oxygen atoms. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
921192-99-6 |
|---|---|
Fórmula molecular |
CH2O2S2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
sulfonylmethanethiol |
InChI |
InChI=1S/CH2O2S2/c2-5(3)1-4/h1,4H |
Clave InChI |
SDOJHQDQQRKTTE-UHFFFAOYSA-N |
SMILES canónico |
C(=S(=O)=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)





![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)


![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
